molecular formula C22H28N4O4S2 B12146375 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12146375
M. Wt: 476.6 g/mol
InChI Key: LQOROACUAWYGOM-VKAVYKQESA-N
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Description

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiazolidine ring, a pyridopyrimidine core, and various functional groups such as ethoxy, methoxy, and amino groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials

    Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

    Construction of Pyridopyrimidine Core: The pyridopyrimidine core is typically constructed through a cyclization reaction involving a suitable pyridine derivative and a formamide derivative.

    Introduction of Functional Groups: The ethoxy, methoxy, and amino groups are introduced through nucleophilic substitution reactions using appropriate alkyl halides and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve scaling up the reaction to produce larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the pyridopyrimidine core.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction can result in the formation of alcohols or amines.

    Substitution: Substitution reactions can yield various alkylated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities. The presence of the thiazolidine ring and the pyridopyrimidine core makes it a candidate for the development of new drugs with potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a promising candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its diverse functional groups allow for the modification of its physical and chemical properties, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The thiazolidine ring and the pyridopyrimidine core are key structural features that enable the compound to interact with enzymes, receptors, or other biomolecules.

    Molecular Targets: The compound may target enzymes involved in metabolic pathways, receptors on cell surfaces, or other proteins involved in cellular processes.

    Pathways Involved: The interaction of the compound with its molecular targets can lead to the modulation of specific signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds containing the thiazolidine ring, such as thiazolidinediones, are known for their antidiabetic properties.

    Pyridopyrimidines: Compounds with the pyridopyrimidine core are studied for their potential anticancer and antiviral activities.

Uniqueness

The uniqueness of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of the thiazolidine ring and the pyridopyrimidine core, along with the presence of diverse functional groups

Properties

Molecular Formula

C22H28N4O4S2

Molecular Weight

476.6 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[2-(3-methoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H28N4O4S2/c1-4-30-13-7-11-26-21(28)17(32-22(26)31)14-16-18(23-9-6-12-29-3)24-19-15(2)8-5-10-25(19)20(16)27/h5,8,10,14,23H,4,6-7,9,11-13H2,1-3H3/b17-14-

InChI Key

LQOROACUAWYGOM-VKAVYKQESA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCOC)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCOC)SC1=S

Origin of Product

United States

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